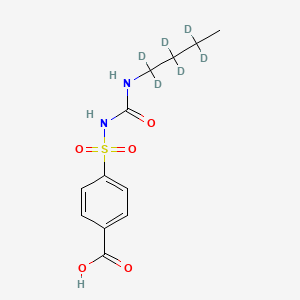
Olivil monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivil monoacetate is a lignan, a type of phenylpropanoid, found in various plant species such as Gymnosporia varialilis Loes and Valeriana officinalis . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Olivil monoacetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: Its biological activities, such as antioxidant properties, are studied for potential health benefits.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Olivil monoacetate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Vorbereitungsmethoden
Olivil monoacetate can be synthesized through the esterification of olivil with acetic acid . The process involves extracting olivil from plant sources, such as olive leaves, and then reacting it with acetic acid under specific conditions to form this compound. The exact reaction conditions and industrial production methods are still under research and development .
Analyse Chemischer Reaktionen
Olivil monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wirkmechanismus
The mechanism of action of olivil monoacetate involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress . The specific molecular targets and pathways are still being investigated, but its effects are believed to be mediated through its phenolic structure and ability to donate hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Olivil monoacetate is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Pinoresinol: Another lignan with antioxidant properties.
Syringaresinol: Known for its anti-inflammatory effects.
Cycloolivil: Exhibits similar antioxidant activities. These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Olivil monoacetate can be achieved through the acetylation of Olivil with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Olivil", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Olivil and acetic anhydride in a reaction flask", "Add a small amount of catalyst to the mixture", "Heat the mixture to a temperature of around 60-80°C", "Allow the reaction to proceed for a few hours, stirring occasionally", "Cool the mixture and then filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "The resulting product is Olivil monoacetate" ] } | |
CAS-Nummer |
1016974-78-9 |
Molekularformel |
C22H26O8 |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



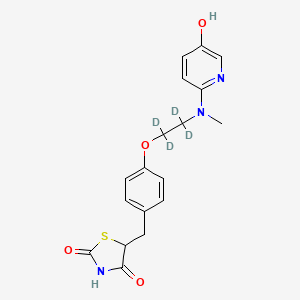
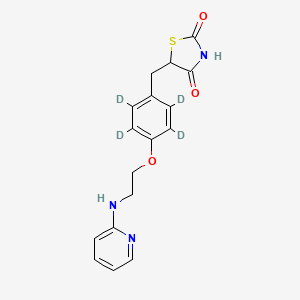
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
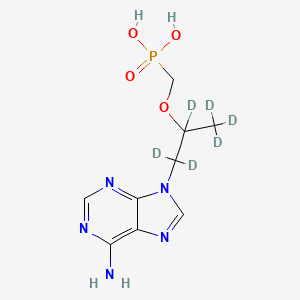


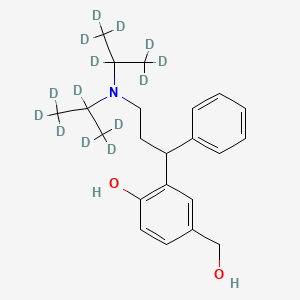
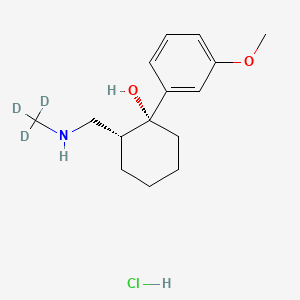
![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)
